molecular formula C6H13NO3 B8779238 2-Hydroxy-n-(2-hydroxypropyl)propanamide CAS No. 6281-43-2

2-Hydroxy-n-(2-hydroxypropyl)propanamide

Cat. No. B8779238
Key on ui cas rn: 6281-43-2
M. Wt: 147.17 g/mol
InChI Key: RBIYCFYMQYWICN-UHFFFAOYSA-N
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Patent
US09155329B2

Procedure details

22.6 g 1-amino-2-propanol was added to 56.5 g ethyl lactate at room temperature. The mixture was heated to reflux and stirred for 4 hours. The reaction mixture was cooled and left to stand overnight at room temperature. The following day the ethanol formed and the excess of ethyl lactate were removed from the reaction mixture by distillation, using a 20 cm vigreux column 43 g of N-lactoyl 1-amino-2-propanol (pale brown viscous liquid) was collected as residue and cooled to room temperature. The purity of the obtained product was confirmed by NMR analysis.
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
56.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]([OH:5])[CH3:4].[C:6]([O:11]CC)(=O)[CH:7]([CH3:9])[OH:8]>C(O)C>[C:6]([NH:1][CH2:2][CH:3]([OH:5])[CH3:4])(=[O:11])[CH:7]([CH3:9])[OH:8]

Inputs

Step One
Name
Quantity
22.6 g
Type
reactant
Smiles
NCC(C)O
Name
Quantity
56.5 g
Type
reactant
Smiles
C(C(O)C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
WAIT
Type
WAIT
Details
left
WAIT
Type
WAIT
Details
to stand overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the excess of ethyl lactate were removed from the reaction mixture by distillation
CUSTOM
Type
CUSTOM
Details
was collected as residue

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(C(O)C)(=O)NCC(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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